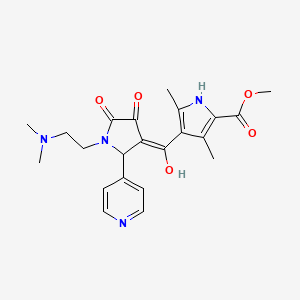![molecular formula C21H23FN2O3 B3010096 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide CAS No. 921525-66-8](/img/structure/B3010096.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar benzamide derivatives have been synthesized. For instance, the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol, as characterized by various spectroscopic methods and X-ray analysis . This suggests that the synthesis of the compound might also involve the formation of an amide bond between an appropriate acid or acid chloride and an amine-containing the tetrahydrobenzo[b][1,4]oxazepine structure.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often confirmed by spectroscopic methods such as NMR, IR, and GC-MS, and further validated by X-ray crystallography . The structure of the compound would likely be elucidated using similar techniques, providing insights into the arrangement of atoms and the stereochemistry of the molecule.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide functional group. The N,O-bidentate directing group present in some benzamides is suitable for metal-catalyzed C–H bond functionalization reactions . The compound may also undergo similar reactions, potentially leading to the formation of new C–C or C–N bonds, which could be useful in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by substituents on the benzene ring and the nature of the amide bond. For example, the introduction of a fluorine atom, as in the 3-fluorobenzamide moiety, can affect the molecule's lipophilicity, acidity, and reactivity . The tetrahydrobenzo[b][1,4]oxazepine core may confer rigidity to the molecule, potentially affecting its conformational stability and interactions with biological targets.
Scientific Research Applications
Organocatalytic Asymmetric Synthesis
A study by Li, Lin, and Du (2019) highlighted the importance of organocatalyzed asymmetric Mannich reactions involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, yielding chiral cyclic amines with tetrasubstituted C‒F stereocenters. This process is significant for constructing complex molecules with high enantioselectivity, serving as a foundation for developing pharmacologically active compounds (Li, Lin, & Du, 2019).
Antimicrobial Analog Synthesis
Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine frameworks, demonstrating promising antimicrobial activities. The presence of a fluorine atom significantly enhanced the antimicrobial efficacy of these compounds, suggesting their potential as novel antimicrobial agents (Desai, Rajpara, & Joshi, 2013).
Novel Fused Oxazapolycyclic Skeletons
Petrovskii et al. (2017) reported the synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, showcasing a new oxazapolyheterocycle. This compound, with its unique six-fused ring structure, demonstrates strong blue emission properties, highlighting its potential in developing new photoluminescent materials (Petrovskii et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h5-9,11-12H,4,10,13H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZLXEXXLQTKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=CC=C3)F)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,6-difluorobenzyl)acetamide](/img/structure/B3010016.png)



![5-[Butyl(methyl)amino]-2-(isobutyrylamino)benzoic acid](/img/structure/B3010028.png)

![3-((6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)methyl)benzonitrile](/img/structure/B3010030.png)



![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B3010035.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B3010036.png)